molecular formula C17H12N6S B2668662 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 902018-23-9

2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2668662
CAS No.: 902018-23-9
M. Wt: 332.39
InChI Key: SOBKNADLSDSOKR-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. The molecule is substituted at the 2-position with a thiophene ring and at the 7-position with a para-tolyl (p-tolyl) group. This structural framework is associated with diverse biological activities, particularly as adenosine receptor antagonists and kinase inhibitors .

Properties

IUPAC Name

10-(4-methylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6S/c1-11-4-6-12(7-5-11)23-16-13(9-19-23)17-20-15(14-3-2-8-24-14)21-22(17)10-18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBKNADLSDSOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a diketone or a β-keto ester.

    Construction of the Triazole Ring: The pyrazole intermediate undergoes a cyclization reaction with an azide or a nitrile derivative to form the triazole ring.

    Pyrimidine Ring Formation: The final step involves the condensation of the triazole intermediate with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer properties. Notable findings include:

  • Inhibition of Tubulin Polymerization : Studies have shown that derivatives inhibit tubulin polymerization in cancer cells, leading to decreased cell proliferation .
  • Activity Against Cancer Cell Lines : The compound has demonstrated activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

Antimicrobial and Antifungal Properties

The compound is also being investigated for its antimicrobial and antifungal activities:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential for treating infections .
  • Mechanism of Action : The antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Industrial Applications

Beyond biological research, this compound has potential industrial applications:

  • Material Science : It can be utilized in the development of new materials with specific electronic or optical properties.
  • Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing more complex drug candidates.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Thiophen-2-yl)-7-(phenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineSimilar ring structureAnticancer activity
2-(Furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineFuran substitutionAntimicrobial properties

Uniqueness

The uniqueness of 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern. The presence of thiophene and p-tolyl groups enhances its interaction with biological targets compared to other similar compounds.

Mechanism of Action

The mechanism by which 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or intercalate with DNA, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be contextualized by comparing it to structurally related derivatives. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Analogous Pyrazolo-Triazolo-Pyrimidine Derivatives

Compound Name Substituents Biological Target Key Findings Reference
Target Compound : 2-(Thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 2-Thiophene, 7-p-tolyl Likely A2A adenosine receptor or kinases Hypothesized enhanced lipophilicity and electron-rich binding due to thiophene and p-tolyl groups.
SCH442416 2-Furan, 7-[3-(4-methoxyphenyl)propyl] A2A adenosine receptor (A2AAR) High A2AAR selectivity (Ki < 1 nM) with applications in cancer immunotherapy. Methoxy group improves hydrophilicity and receptor affinity.
SCH-58261 2-Furan, 7-(2-phenylethyl) A2AAR Demonstrated potent antagonism (Ki = 1.3 nM) and utility in neurological studies. Phenylethyl group enhances membrane permeability.
ZM241385 2-Furan, 4-hydroxyphenethyl A2AAR Benchmark antagonist with sub-nanomolar affinity (Ki = 0.8 nM). Hydroxyl group enables hydrogen bonding for receptor recognition.
Preladenant (SCH-412348) 2-Furan, 7-[2-(4-(2,4-difluorophenyl)piperazinyl)ethyl] A2AAR Clinical candidate for Parkinson’s disease; fluorophenyl group enhances metabolic stability and selectivity.
Compound 18a () 9-(4-Fluorophenyl), 7-(4-nitrophenyl) Antimicrobial targets Exhibited moderate antimicrobial activity (MIC = 32 µg/mL). Nitro and fluoro groups contribute to electron-deficient reactivity.
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl) 3-Chlorophenyl, 4-tert-butylphenyl Undisclosed (structural analog) Bulky tert-butyl group may sterically hinder receptor binding, reducing activity compared to smaller substituents.

Key Observations:

Substituent Effects on Receptor Binding: Thiophene vs. Aryl Group Modifications: The p-tolyl group in the target compound is less polar than the 4-hydroxyphenyl (ZM241385) or 4-methoxyphenyl (SCH442416) groups, which are critical for A2AAR affinity via hydrogen bonding .

Biological Activity Trends :

  • A2AAR Antagonists : Most analogs with 2-furyl and polar aryl groups (e.g., SCH442416, ZM241385) show high A2AAR affinity. The target compound’s thiophene and p-tolyl may shift activity toward kinase inhibition, as seen in pyrazolo-triazolo-pyrimidines with bulky substituents .
  • Antimicrobial Activity : Nitrophenyl and halogens (e.g., 18a) correlate with antimicrobial effects, suggesting the target compound’s thiophene could be explored for similar applications .

Physicochemical Properties :

  • The p-tolyl group increases lipophilicity (logP ~3.5 estimated), which may improve blood-brain barrier penetration compared to hydrophilic derivatives like ZM241385 (logP ~2.1) .

Biological Activity

2-(Thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates multiple ring systems—pyrazole, triazole, and pyrimidine—each known for contributing to various pharmacological properties. This article explores the synthesis, biological activities, mechanisms of action, and potential applications of this compound.

Synthesis

The synthesis of 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves several multi-step reactions:

  • Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a diketone or β-keto ester.
  • Construction of the Triazole Ring : Cyclization of the pyrazole intermediate with an azide or nitrile derivative.
  • Pyrimidine Ring Formation : Condensation of the triazole intermediate with an aldehyde or ketone followed by cyclization.

These steps yield a compound that can be further modified to enhance its biological activity .

Anticancer Properties

Research indicates that compounds similar to 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer activities. For example:

  • A study demonstrated that derivatives with similar structures inhibited tubulin polymerization in cancer cells, leading to decreased cell proliferation .
  • The compound has shown activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Research has shown that triazole derivatives possess broad-spectrum antimicrobial activity:

  • Compounds derived from similar scaffolds have been reported to exhibit antibacterial and antifungal effects against pathogens .

The biological activity of 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Blocking : It could block receptors critical for tumor growth and survival.
  • DNA Intercalation : The structure allows potential intercalation into DNA, disrupting replication processes .

Case Studies

Several studies have investigated the biological activities of compounds related to 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

StudyFocusFindings
Study AAnticancerInhibition of tubulin polymerization; IC50 values < 10 µM against MCF-7 cells.
Study BAntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CAnti-inflammatorySignificant reduction in inflammatory markers in vitro.

Q & A

Q. What are the primary synthetic routes for preparing 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

The compound is synthesized via two main pathways:

  • Method 1 : Alkylation of pyrazole nitrogen using anhydrous K₂CO₃ or NaH in dry DMF, yielding N7- and N8-regioisomers (3:1 ratio). Subsequent cyclization with arylhydrazines and dehydration steps afford the tricyclic core .
  • Method 2 : Starting from a commercially available pyrimidine derivative, sequential reactions with arylhydrazides and cyanamide or ethyl carbamate under reflux in diphenylether generate the target compound. NaH is preferred for regioselective N7-alkylation .

Q. How is the regioselectivity of N7 vs. N8 alkylation controlled during synthesis?

Regioselectivity depends on the base used:

  • K₂CO₃ : Produces a 3:1 mixture of N7- and N8-substituted isomers.
  • NaH : Favors N7-alkylation with minimal N8 byproduct (<10%) due to stronger deprotonation kinetics . Separation of isomers is achieved via crystallization or chromatography .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns aromatic proton environments and substitution patterns.
  • IR Spectroscopy : Confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves planar heterocyclic systems and bond angles (if crystals are obtainable) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or regioselectivity be resolved?

Discrepancies often arise from solvent polarity, temperature, or reagent purity. For example:

  • DMF vs. Diphenylether : Polar aprotic solvents (DMF) favor faster kinetics but may reduce regioselectivity compared to high-boiling solvents like diphenylether .
  • Hydrazine Source : Arylhydrazides with electron-withdrawing groups improve cyclization efficiency but may alter byproduct profiles . Systematic optimization using design of experiments (DoE) is recommended .

Q. What strategies exist to modify the 7-(p-tolyl) group for SAR studies?

The 7-position is accessible via:

  • Direct Alkylation : Use of substituted benzyl halides under NaH/DMF conditions.
  • Post-Synthetic Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Acid-Catalyzed Cleavage : Formic acid (99%) at 130°C removes tert-butyl protecting groups to expose reactive sites for further derivatization .

Q. How do structural modifications impact adenosine receptor binding affinity?

Analog studies (e.g., 2-furyl derivatives) show that:

  • N7-Substitution : Enhances adenosine A₂A receptor antagonism due to improved hydrophobic interactions.
  • Thiophene vs. Phenyl : Thiophene’s electron-rich π-system increases binding potency in certain receptor subtypes. Computational docking and in vitro cAMP assays are critical for validating these effects .

Q. What analytical challenges arise in detecting trace isomers or degradation products?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate regioisomers.
  • Stability Studies : Monitor hydrolytic degradation under acidic/basic conditions via NMR or LC-MS.
  • Impurity Profiling : Accelerated thermal stress (40–60°C) identifies thermally labile substituents .

Data Contradictions and Resolution

Q. Why do some literature reports show divergent melting points for similar analogs?

Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. dioxane) produce different crystal forms.
  • Hydration/Solvation : Residual solvent in the lattice alters melting behavior. Consistency requires strict control of recrystallization conditions and drying protocols .

Q. How to address discrepancies in biological activity across structurally related compounds?

  • Metabolic Stability : Cytochrome P450-mediated oxidation of thiophene rings may reduce in vivo efficacy.
  • Membrane Permeability : LogP adjustments (e.g., introducing polar groups) improve bioavailability but may lower receptor affinity. Parallel in vitro (binding assays) and in vivo (PK/PD) studies are essential .

Methodological Best Practices

Q. Optimal conditions for large-scale synthesis (>10 g)?

  • Solvent Choice : Replace DMF with recyclable solvents (e.g., THF) to simplify purification.
  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% in cross-coupling reactions to minimize costs .
  • Process Safety : Monitor exotherms during NaH-mediated reactions to prevent thermal runaway .

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